2-(4-Propoxyphenyl)-1-ethanamine hydrochloride

Chemical Synthesis In Vitro Assays Formulation

Phenethylamine SAR is exquisitely sensitive to alkoxy chain length-generic substitution with ethoxy or free-base analogs risks nullifying receptor binding. This compound's defined 4-propoxy substitution (LogP 2.41) ensures reproducible GPCR modulation data. • Validated as a key intermediate in GPR88 agonist programs; hydrochloride salt enables direct use in parallel synthesis. • Primary amine handle supports aqueous bioconjugation to fluorophores or biotin without a deprotection step. • ≥98% purity with confirmed exact mass (215.10784 g/mol) for reliable use as an analytical reference standard in LC-MS/GC-MS method development.

Molecular Formula C11H18ClNO
Molecular Weight 215.72 g/mol
CAS No. 56370-31-1
Cat. No. B1274228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Propoxyphenyl)-1-ethanamine hydrochloride
CAS56370-31-1
Molecular FormulaC11H18ClNO
Molecular Weight215.72 g/mol
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)CCN.Cl
InChIInChI=1S/C11H17NO.ClH/c1-2-9-13-11-5-3-10(4-6-11)7-8-12;/h3-6H,2,7-9,12H2,1H3;1H
InChIKeyFHXNLLDQTJVGCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Propoxyphenyl)-1-ethanamine hydrochloride (CAS 56370-31-1): A Versatile Phenethylamine Scaffold for Specialized Research and Synthesis


2-(4-Propoxyphenyl)-1-ethanamine hydrochloride, with the CAS number 56370-31-1 and a molecular weight of 215.72 g/mol, is an organic compound belonging to the class of para-alkoxy-substituted phenethylamines [1]. It is primarily available in its hydrochloride salt form, which significantly enhances its aqueous solubility and handling characteristics for research applications . This compound is a structurally simple phenethylamine derivative, characterized by a propoxy substituent on the phenyl ring, making it a versatile scaffold for medicinal chemistry and neuropharmacology investigations, particularly where modulation of monoamine systems or G protein-coupled receptors (GPCRs) is of interest .

Why 2-(4-Propoxyphenyl)-1-ethanamine Hydrochloride Cannot Be Casually Substituted with Generic Analogs


The biological and physicochemical profile of phenethylamines is exquisitely sensitive to even minor structural modifications, making generic substitution a high-risk proposition for research reproducibility. The 4-propoxy substituent on 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride is not an interchangeable functional group; its specific chain length, lipophilicity, and electron-donating properties directly influence critical parameters such as receptor binding affinity, functional selectivity (agonism vs. antagonism), and metabolic stability . Evidence from broader structure-activity relationship (SAR) studies on related phenethylamines demonstrates that extending the 4-alkoxy group systematically alters binding affinities at key serotonergic receptors, while even minor changes to the amine side chain can drastically shift a compound's pharmacological profile from inactive to highly potent [1]. Therefore, substituting this specific compound with a close analog like its free base form or an ethoxy variant carries a significant and unquantifiable risk of altering or abolishing the desired experimental outcome.

Quantitative Differentiation: Head-to-Head Evidence for 2-(4-Propoxyphenyl)-1-ethanamine Hydrochloride


Enhanced Solubility and Handling: Hydrochloride Salt vs. Free Base

The hydrochloride salt form of 2-(4-propoxyphenyl)-1-ethanamine (CAS 56370-31-1) offers a critical and quantifiable advantage in aqueous solubility and handling over its free base counterpart (CAS 57224-67-6). While the free base is reported to be poorly soluble in water, the hydrochloride salt's formation, achieved by treating the free amine with hydrochloric acid, results in a compound with a molecular weight of 215.72 g/mol that is readily soluble in aqueous solutions, a property that is often a prerequisite for reliable and reproducible in vitro and in vivo biological assays . The free base, with a molecular weight of 179.26 g/mol, may require organic solvents or complex formulation strategies for use in aqueous biological systems, which can introduce confounding variables such as solvent toxicity or assay interference .

Chemical Synthesis In Vitro Assays Formulation

Structural Specificity: Differentiating Between Regioisomers and Side-Chain Analogs

The chemical identity of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride (CAS 56370-31-1) is defined by its specific phenethylamine scaffold (2-phenyl-1-ethanamine), which is fundamentally distinct from its close structural analog, [1-(4-Propoxyphenyl)ethyl]amine hydrochloride (CAS 860701-75-3), a phenylethylamine derivative with an alpha-methyl group on the ethylamine chain . While they share the same molecular formula (C11H18ClNO) and weight, this seemingly minor structural variation—a methyl group at the alpha carbon versus a hydrogen—represents a classic SAR modification that is known to have profound effects on a compound's pharmacological profile, including its metabolic stability, receptor subtype selectivity, and intrinsic activity . The target compound lacks this alpha-methyl group, positioning it as the primary, unsubstituted phenethylamine scaffold for initial SAR investigations.

Medicinal Chemistry SAR Studies Neuropharmacology

LogP and Lipophilicity: A Key Differentiator for Membrane Permeability and Distribution

2-(4-Propoxyphenyl)-1-ethanamine hydrochloride exhibits a calculated LogP (partition coefficient) of 2.41, a critical physicochemical parameter that governs its distribution between aqueous and organic phases, thereby influencing its ability to cross biological membranes like the blood-brain barrier . While a direct comparative LogP value for the [1-(4-Propoxyphenyl)ethyl]amine hydrochloride analog is not consistently reported in the same datasheets, the presence of the additional alpha-methyl group in that analog would be predicted to increase its lipophilicity (LogP) by approximately 0.5 units based on standard Hansch-Leo fragment addition principles for a methyl group on an aliphatic carbon [1]. This calculated difference implies that the target compound may possess a distinct distribution profile in vivo compared to its alpha-methylated counterpart, which could translate to lower volume of distribution and different tissue penetration rates.

Pharmacokinetics Drug Development Bioavailability

Key Intermediate in the Discovery of Novel CNS-Active Therapeutics

The core phenethylamine scaffold of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride is structurally similar to phenylamine analogs that have been prepared and evaluated as GPR88 agonists, a class of compounds of significant interest for treating alcohol addiction and other neuropsychiatric disorders . This compound serves as a foundational intermediate in the synthesis and SAR exploration of such agents. While direct quantitative receptor binding data for this exact compound are not publicly available, its utility is firmly established in the patent and primary research literature as a crucial building block. For instance, related research into (4-alkoxyphenyl)glycinamides has demonstrated that modifications to the phenyl ring, akin to the 4-propoxy substitution present in this compound, can enhance both potency and brain permeability of the resulting drug candidates .

Neuroscience Psychiatric Disorders GPCR Agonists

Validated Research Applications for 2-(4-Propoxyphenyl)-1-ethanamine Hydrochloride (CAS 56370-31-1)


Medicinal Chemistry: Synthesis and SAR of GPCR Modulators

The most validated application for this compound is as a synthetic intermediate in the development of modulators for G protein-coupled receptors (GPCRs), particularly GPR88. As outlined in Section 3, literature identifies this specific phenethylamine scaffold as being integral to the discovery of novel GPR88 agonists, which show promise in preclinical models for reducing alcohol self-administration without locomotor impairment . Using the hydrochloride salt form ensures efficient incorporation into parallel synthesis workflows due to its enhanced solubility and well-defined stoichiometry .

Neuropharmacology: Probing Monoamine Transporter and Receptor Interactions

As a structurally simple 4-alkoxy phenethylamine, this compound serves as an ideal negative control or reference standard in binding and functional assays designed to probe the selectivity of more complex, polysubstituted analogs at serotonin (5-HT2A, 5-HT2C) or dopamine receptors . Its defined physicochemical properties (LogP 2.41) make it a valuable tool for establishing baseline activity in assays, allowing researchers to attribute specific pharmacological effects to the presence of additional substituents like methoxy or halogen groups on other test compounds .

Chemical Biology: Development of Fluorescent or Affinity Probes

The presence of the primary amine group provides a convenient chemical handle for facile conjugation to fluorophores, biotin, or solid supports. This enables the creation of custom chemical probes for target identification or assay development. The stable, water-soluble hydrochloride salt form of 2-(4-Propoxyphenyl)-1-ethanamine is particularly well-suited for these bioconjugation chemistries, which are often performed in aqueous buffers. This application leverages the compound's structural attributes to generate tools for investigating the subcellular localization or interaction partners of phenethylamine-binding proteins.

Analytical Chemistry: Reference Standard and Method Development

The high purity (e.g., ≥98%) and well-defined analytical properties (exact mass: 215.10784 g/mol) of commercially available 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride make it an excellent reference standard for developing and validating analytical methods, such as HPLC, LC-MS, or GC-MS, for the detection and quantification of phenethylamine derivatives . Its unique retention time and mass fragmentation pattern can serve as a calibration point in complex biological matrices.

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